molecular formula C7H5NO4 B108354 5-Hydroxy-2-nitrobenzaldehyde CAS No. 42454-06-8

5-Hydroxy-2-nitrobenzaldehyde

Cat. No. B108354
CAS RN: 42454-06-8
M. Wt: 167.12 g/mol
InChI Key: XLYPHUGUKGMURE-UHFFFAOYSA-N
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Description

5-Hydroxy-2-nitrobenzaldehyde is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is a nitroaromatic compound used to prepare Schiff base ligands .


Synthesis Analysis

The novel Schiff base obtained by the condensation reaction of 2-hydroxy-5-nitrobenzaldehyde with 3-fluoroaniline has been synthesized . The synthesized compound is characterized by IR spectroscopy and single crystal X-rays diffraction (SC-XRD) technique .


Molecular Structure Analysis

The molecular formula of 5-Hydroxy-2-nitrobenzaldehyde is C7H5NO4 . The molecule adopts an enol tautomeric form and the molecular configuration is stabilized by intramolecular O–H⋯N bonding . The crystal structure of the compound has been studied and it was found that the molecule is essentially planar .


Chemical Reactions Analysis

5-Hydroxy-2-nitrobenzaldehyde has been found to have the highest negative mean binding affinity of –5.818 kcal/mol, indicating a strong interaction with the amino acid residues of selected receptor proteins .


Physical And Chemical Properties Analysis

The molecular weight of 5-Hydroxy-2-nitrobenzaldehyde is 167.12 g/mol . More detailed physical and chemical properties are not available in the retrieved data.

Scientific Research Applications

Organic Synthesis

5-Hydroxy-2-nitrobenzaldehyde is a valuable raw material and intermediate in organic synthesis . It is used to synthesize various complex molecules due to its reactive aldehyde group and the presence of nitro and hydroxy substituents which can undergo further chemical transformations. Its role in the synthesis of heterocyclic compounds is particularly noteworthy, as these structures are prevalent in many pharmaceuticals.

Pharmaceuticals

In the pharmaceutical industry, 5-Hydroxy-2-nitrobenzaldehyde serves as an intermediate for the synthesis of active pharmaceutical ingredients (APIs) . Its derivatives are explored for their potential therapeutic properties, such as analgesic, anti-inflammatory, and antipyretic effects. The compound’s ability to form Schiff bases makes it a candidate for drug design and discovery.

Agrochemicals

As an intermediate in agrochemical production, 5-Hydroxy-2-nitrobenzaldehyde contributes to the synthesis of pesticides and herbicides . Its chemical structure allows for the creation of compounds that can selectively target and control agricultural pests, contributing to crop protection and yield improvement.

Dyestuff Industry

In the dyestuff industry, this compound is utilized to develop colorants for textiles and inks . Its molecular structure can be modified to produce dyes with desired properties, such as lightfastness and resistance to various chemicals, making it an essential component in the manufacturing of stable and vibrant dyes.

Molecular Dynamics Simulations

5-Hydroxy-2-nitrobenzaldehyde is the subject of molecular dynamics simulations to understand its behavior at the atomic level . These studies help in predicting the compound’s interactions with biological molecules, which is crucial for drug development and other applications where molecular recognition plays a significant role.

Molecular Docking Studies

Molecular docking studies involving 5-Hydroxy-2-nitrobenzaldehyde are conducted to explore its binding affinities with various receptor proteins . This research is pivotal in drug design, as it can predict the efficacy and potency of the compound or its derivatives as potential drugs targeting specific proteins.

Scaled Quantum Calculations

Scaled quantum mechanical calculations are performed on 5-Hydroxy-2-nitrobenzaldehyde to obtain detailed insights into its electronic structure . These calculations provide valuable information about the compound’s reactivity, stability, and suitability for various applications, including its role as a building block in organic synthesis.

Analeptic Agent Research

Recent studies have described 5-Hydroxy-2-nitrobenzaldehyde as a potential analeptic agent, which could stimulate the central nervous system . This application is still in the research phase, but it opens up new possibilities for the compound in medical science, particularly in the treatment of conditions like respiratory depression and narcolepsy.

Safety and Hazards

5-Hydroxy-2-nitrobenzaldehyde is considered hazardous. It causes skin irritation and serious eye irritation . It is harmful to aquatic life . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

properties

IUPAC Name

5-hydroxy-2-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO4/c9-4-5-3-6(10)1-2-7(5)8(11)12/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLYPHUGUKGMURE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8022290
Record name 5-Hydroxy-2-nitrobenzaldehyde
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Molecular Weight

167.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-2-nitrobenzaldehyde

CAS RN

42454-06-8
Record name 5-Hydroxy-2-nitrobenzaldehyde
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Record name 5-Hydroxy-2-nitrobenzaldehyde
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Record name 42454-06-8
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Record name 5-Hydroxy-2-nitrobenzaldehyde
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Record name 5-hydroxy-2-nitrobenzaldehyde
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Record name 5-HYDROXY-2-NITROBENZALDEHYDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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